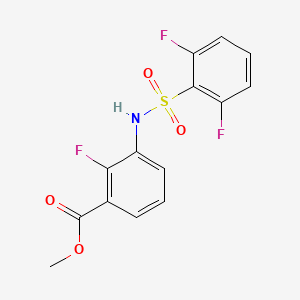

3-(2,6-二氟苯磺酰胺)-2-氟苯甲酸甲酯

描述

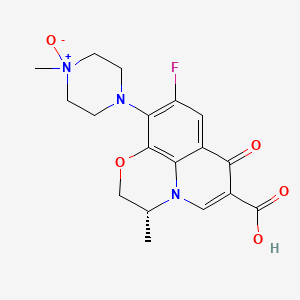

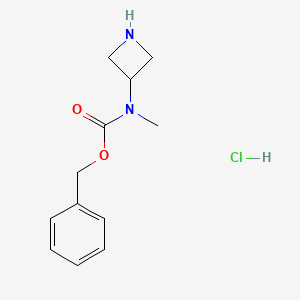

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate is a chemical compound that is likely to be of interest due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate.

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps, including nitrification, esterification, and reduction processes. For instance, Methyl 2-amino-5-fluorobenzoate was synthesized from 3-fluorobenzoic acid through a series of reactions, with an optimal synthesis route involving reaction with mixed acid followed by methanol and reduction to achieve a high yield of 81% . Similarly, the synthesis of Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a trifluoromethylating agent, was prepared through the reaction of ICF2CF2OCF2CF2SO2F and SO3 followed by MeOH . These methods provide a foundation for the synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, suggesting that a multi-step synthesis involving halogenation, sulfonation, and esterification could be employed.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate is typically confirmed using techniques such as melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS). For example, the structure of Methyl 2-amino-5-fluorobenzoate was affirmed using these methods, ensuring a high level of purity and structural integrity . These analytical techniques would be essential for confirming the molecular structure of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate after its synthesis.

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is often complex due to the presence of fluorine atoms, which can affect both the electronic and steric properties of a molecule. The trifluoromethylating agent discussed in one of the papers reacts with various organic halides in the presence of copper(I) iodide to yield trifluoromethyl compounds . This indicates that Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate could potentially participate in similar reactions, serving as a reagent for introducing fluorinated groups into other organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by their high stability, resistance to degradation, and unique reactivity due to the electronegativity of fluorine. The papers do not directly discuss the properties of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, but by analogy, it can be inferred that this compound would exhibit similar properties to those of the related compounds mentioned, such as high purity and specific reactivity patterns . The presence of the sulfonamide group could also confer additional solubility and binding characteristics, which would be important for potential applications in drug design and development.

科学研究应用

醛糖还原酶抑制和抗氧化活性

- 醛糖还原酶抑制剂 (ARIs):二氟苯酚基团的衍生物,包括与 3-(2,6-二氟苯磺酰胺)-2-氟苯甲酸甲酯相关的衍生物,已显示出作为 ARIs 的潜力,这有利于糖尿病并发症。具有 4-溴-2-氟苄基的特定化合物表现出亚微摩尔抑制曲线,表明其作为 ARI 的有效性 (Alexiou 和 Demopoulos,2010)。

- 抗氧化潜力:这些化合物在均相和非均相体系中也表现出有效的抗氧化潜力,这对于管理与氧化应激相关的疾病至关重要 (Alexiou 和 Demopoulos,2010)。

抗菌活性

- 抗结核活性:源自 4-氟苯甲酸的胂,与 3-(2,6-二氟苯磺酰胺)-2-氟苯甲酸甲酯相关,已显示出对结核分枝杆菌的显着抑制活性,表明结核病治疗的潜力 (Koçyiğit-Kaymakçıoğlu 等人,2009)。

荧光传感和成像

- Al3+ 的荧光传感器:苯甲酸甲酯的衍生物被用来创建对 Al3+ 离子具有高选择性和灵敏度的荧光传感器,展示了其在生物成像和环境监测中的应用 (Ye 等人,2014)。

环境与聚合物科学

- 产甲烷菌群研究:包括与 3-(2,6-二氟苯磺酰胺)-2-氟苯甲酸甲酯类似的氟化化合物被用来追踪产甲烷菌群中的芳香代谢物,有助于理解复杂的环境过程 (Londry 和 Fedorak,1993)。

- 聚酰胺合成:与该化合物相关的醚-砜-二羧酸已被用于合成芳香族聚酰胺,为聚合物科学的进步做出了贡献 (Hsiao 和 Huang,1997)。

未来方向

The future directions for the study of “Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate” and related compounds are promising. For example, a related compound, “(E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one”, shows antiproliferative activity in the in vitro cytotoxicity against HT29 (human colorectal cancer) and SGC7901 (human gastric cancer cell) . Additionally, the development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next generation light responsive smart materials .

属性

IUPAC Name |

methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4S/c1-22-14(19)8-4-2-7-11(12(8)17)18-23(20,21)13-9(15)5-3-6-10(13)16/h2-7,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCWKICERLCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139020 | |

| Record name | Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate | |

CAS RN |

1195768-19-4 | |

| Record name | Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195768-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3026874.png)

![(2R,3R,4S,5R)-2-Amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride](/img/structure/B3026890.png)

![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride](/img/structure/B3026892.png)